molecular formula C22H22FN3O3 B13415811 Droperidol N-Oxide

Droperidol N-Oxide

Cat. No.: B13415811
M. Wt: 395.4 g/mol
InChI Key: ARTHCXQTVPBNMX-UHFFFAOYSA-N
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Description

Droperidol N-Oxide is a derivative of droperidol, a butyrophenone antipsychotic known for its use in preventing nausea and vomiting, as well as for its sedative properties. This compound retains the core structure of droperidol but includes an N-oxide functional group, which can significantly alter its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-oxides typically involves the oxidation of tertiary amines. For droperidol N-Oxide, this can be achieved by reacting droperidol with organic per-acids such as perbenzoic acid or peroxyacetic acid in an organic solvent . The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the N-oxide without over-oxidation or degradation of the compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial oxidizing agents and reactors designed to handle the specific reaction conditions required for the oxidation process. The scalability of the reaction and the purity of the final product are critical factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

Droperidol N-Oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can revert the N-oxide back to the parent amine.

    Substitution: The N-oxide group can participate in nucleophilic substitution reactions, potentially leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents for these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like peracids for further oxidation. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound would yield droperidol, while further oxidation could produce more highly oxidized derivatives.

Scientific Research Applications

Droperidol N-Oxide has several applications in scientific research:

Mechanism of Action

The N-oxide group may alter the compound’s binding affinity or selectivity for these receptors, potentially leading to different pharmacological effects . Additionally, the N-oxide group can participate in redox reactions, which may contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Droperidol: The parent compound, known for its antipsychotic and antiemetic properties.

    Haloperidol: Another butyrophenone antipsychotic with similar uses.

    Ondansetron: An antiemetic that works through a different mechanism (serotonin receptor antagonism).

    Promethazine: An antihistamine with antiemetic and sedative properties.

Uniqueness

Droperidol N-Oxide is unique due to the presence of the N-oxide functional group, which can significantly alter its chemical and biological properties compared to its parent compound and other similar drugs. This functional group can enhance water solubility, reduce membrane permeability, and participate in unique redox reactions, making this compound a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C22H22FN3O3

Molecular Weight

395.4 g/mol

IUPAC Name

3-[1-[4-(4-fluorophenyl)-4-oxobutyl]-1-oxido-3,6-dihydro-2H-pyridin-1-ium-4-yl]-1H-benzimidazol-2-one

InChI

InChI=1S/C22H22FN3O3/c23-17-9-7-16(8-10-17)21(27)6-3-13-26(29)14-11-18(12-15-26)25-20-5-2-1-4-19(20)24-22(25)28/h1-2,4-5,7-11H,3,6,12-15H2,(H,24,28)

InChI Key

ARTHCXQTVPBNMX-UHFFFAOYSA-N

Canonical SMILES

C1C[N+](CC=C1N2C3=CC=CC=C3NC2=O)(CCCC(=O)C4=CC=C(C=C4)F)[O-]

Origin of Product

United States

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